molecular formula C12H14O B3053857 1-cyclopropyl-2-(2-methylphenyl)ethan-1-one CAS No. 56594-99-1

1-cyclopropyl-2-(2-methylphenyl)ethan-1-one

Cat. No.: B3053857
CAS No.: 56594-99-1
M. Wt: 174.24
InChI Key: PQVHJDYPNSLCEQ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-cyclopropyl-2-(2-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-9-4-2-3-5-11(9)8-12(13)10-6-7-10/h2-5,10H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVHJDYPNSLCEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901276188
Record name 1-Cyclopropyl-2-(2-methylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901276188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56594-99-1
Record name 1-Cyclopropyl-2-(2-methylphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56594-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclopropyl-2-(2-methylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901276188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-cyclopropyl-2-(2-methylphenyl)ethan-1-one typically involves the following steps:

    Aromatic Substitution: The attachment of the 2-methylphenyl group to the ethanone.

Common reagents used in these reactions include cyclopropyl bromide and 2-methylphenyl magnesium bromide. The reaction conditions often involve the use of a strong base such as sodium hydride (NaH) and an aprotic solvent like tetrahydrofuran (THF) to facilitate the reaction .

Chemical Reactions Analysis

1-Cyclopropyl-2-(2-methylphenyl)ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-Cyclopropyl-2-(2-methylphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor in the development of pharmaceutical drugs.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-cyclopropyl-2-(2-methylphenyl)ethan-1-one involves its interaction with specific molecular targets. The cyclopropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The phenyl ring’s methyl substitution can influence the compound’s lipophilicity and overall pharmacokinetic properties .

Comparison with Similar Compounds

1-Cyclopropyl-2-(2-methylphenyl)ethan-1-one can be compared with similar compounds such as:

    1-Cyclopropyl-2-(3-methylphenyl)ethan-1-one: Differing in the position of the methyl group on the phenyl ring.

    1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-one: Substituting the methyl group with a fluorine atom.

    1-Cyclopropyl-2-(2-chlorophenyl)ethan-1-one: Substituting the methyl group with a chlorine atom.

Biological Activity

1-Cyclopropyl-2-(2-methylphenyl)ethan-1-one, a compound with a unique cyclopropyl structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-cyclopropyl-2-(2-methylphenyl)ethan-1-one can be represented as follows:

C12H14O\text{C}_{12}\text{H}_{14}\text{O}

This compound features a cyclopropyl group attached to an ethanone moiety with a 2-methylphenyl substituent, contributing to its distinct chemical properties.

Research indicates that 1-cyclopropyl-2-(2-methylphenyl)ethan-1-one interacts with various biological targets, influencing several biochemical pathways. Its mechanism of action is primarily attributed to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered physiological responses.
  • Receptor Modulation : It has been shown to interact with certain receptors, potentially modulating their activity and influencing cellular signaling.

Antimicrobial Properties

Studies have demonstrated that 1-cyclopropyl-2-(2-methylphenyl)ethan-1-one exhibits significant antimicrobial activity. A comparative analysis of its efficacy against various bacterial strains is summarized in Table 1.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results indicate that the compound has potential as an antimicrobial agent, particularly against gram-positive bacteria.

Anticancer Activity

Recent studies have explored the anticancer properties of 1-cyclopropyl-2-(2-methylphenyl)ethan-1-one. In vitro assays have shown that the compound can induce apoptosis in cancer cell lines such as A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia). The IC50 values for these cell lines are presented in Table 2.

Cell Line IC50 (µM)
A-43115.4
Jurkat22.3

The mechanism underlying its anticancer activity may involve the modulation of apoptotic pathways and cell cycle arrest.

Case Study 1: Antimicrobial Efficacy

In a study published by BenchChem, researchers evaluated the antimicrobial efficacy of 1-cyclopropyl-2-(2-methylphenyl)ethan-1-one against various pathogens. The compound was found to inhibit bacterial growth effectively, suggesting its potential for development into a therapeutic agent for infections caused by resistant strains .

Case Study 2: Cancer Cell Apoptosis

A recent publication highlighted the ability of this compound to induce apoptosis in cancer cells via mitochondrial pathways. The study demonstrated that treatment with the compound resulted in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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